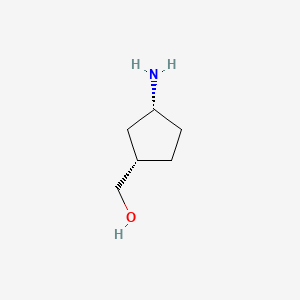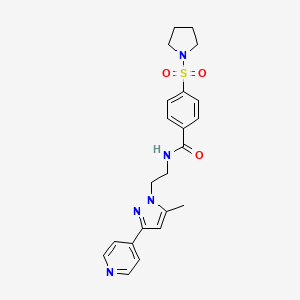![molecular formula C25H22F2O8 B2985105 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone CAS No. 866151-25-9](/img/structure/B2985105.png)
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a 1,3-dioxolane ring, which is a type of acetal, a functional group that is often used as a protecting group in organic synthesis . The molecule also contains fluorophenyl groups, which are aromatic rings with a fluorine atom, and furanone, a heterocyclic compound with a five-membered ring structure containing oxygen .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The 1,3-dioxolane ring provides a rigid cyclic structure, while the fluorophenyl groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,3-dioxolane ring and the fluorophenyl groups. The 1,3-dioxolane ring can be opened under acidic or basic conditions, allowing for further reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, stability, and reactivity would all be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Advanced Synthesis Techniques : Research into 2,5-dimethoxy-2,5-dihydrofuran and related derivatives illustrates a new approach to 2(5H)-furanone derivatives, showcasing a method to obtain biologically interesting compounds with high yields. This highlights the compound's utility in synthesizing complex chemical structures efficiently (Garzelli, R., Samaritani, S., & Malanga, C., 2008).
Reactivity and Derivative Formation : Investigations into the reactivity of 2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-ones reveal the potential to generate various substituted furanone and dioxolane derivatives, indicating the compound's versatility in creating a wide array of chemical structures (Burger, K. et al., 2002).
Structural Analysis and Engineering
Molecular Engineering for Organic Dyes : The synthesis and theoretical investigation of 3(2H)-furanones as scaffolds for novel fluorescent organic dyes demonstrate their utility in bio-analytical applications, underscoring the compound's potential in developing new materials with specific photophysical properties (Varghese, B. et al., 2015).
Photovoltaic Applications : Research into organic sensitizers for solar cell applications, using donor, electron-conducting, and anchoring groups engineered at the molecular level, shows the potential for derivatives of this compound in enhancing solar energy conversion efficiency (Kim, S. et al., 2006).
Potential in Biological and Material Sciences
Cytotoxicity and Antiulcer Activity : Studies on 5-arylidene-2(5H)-furanone derivatives for their cytotoxicity against various cancer cell lines and novel derivatives for antiulcer activity highlight the biological significance and therapeutic potential of these compounds (Bang, S.-C. et al., 2004; Felman, S. et al., 1992).
Fully Biobased Superpolymers : The development of fully biobased superpolymers from 2,5-furandicarboxylic acid demonstrates the compound's application in creating sustainable, high-performance packaging materials, indicating its role in advancing green chemistry and materials science (Guidotti, G. et al., 2020).
Eigenschaften
IUPAC Name |
2-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2H-furan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F2O8/c1-25(2)33-13-20(35-25)21-22(31-11-18(28)14-3-7-16(26)8-4-14)23(24(30)34-21)32-12-19(29)15-5-9-17(27)10-6-15/h3-10,20-21H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHUOLJHYLCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C(=C(C(=O)O2)OCC(=O)C3=CC=C(C=C3)F)OCC(=O)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,2-dimethyl-1,3-dioxolan-4-yl)-3,4-bis[2-(4-fluorophenyl)-2-oxoethoxy]-2(5H)-furanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2985022.png)
![1-[(1-Cyclobutanecarbonylazetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2985025.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinecarbonothioyl)acetamide](/img/structure/B2985027.png)

![2-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2985029.png)
![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2985030.png)
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
![7-Chloro-1-phenyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985034.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
![5-methyl-12-oxo-N-(3,4,5-trimethoxyphenyl)-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2985042.png)